Hydantoin, 5-methyl-5-veratryl-

描述

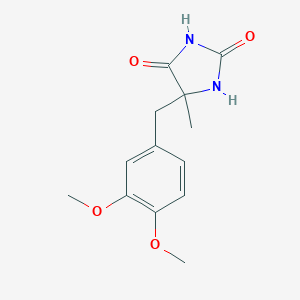

Hydantoin, 5-methyl-5-veratryl-, is a derivative of the hydantoin core (1,3-imidazolidinedione) featuring a methyl group and a veratryl moiety (3,4-dimethoxybenzyl) at the 5-position. This substitution pattern confers unique physicochemical and pharmacological properties. Hydantoins are known for their diverse biological activities, including anticonvulsant, antiviral, and antitumoral effects, which are highly dependent on substituent topology and electronic characteristics . The veratryl group, with its two methoxy substituents, enhances lipophilicity and may influence metabolic stability and receptor binding compared to simpler aryl groups like phenyl or naphthyl .

生物活性

Hydantoin, 5-methyl-5-veratryl- (chemical formula: CHNO), is a compound derived from hydantoin, featuring a veratryl group that enhances its biological properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

Hydantoin, 5-methyl-5-veratryl- is characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. The unique veratryl moiety (3,4-dimethoxybenzyl) contributes to its biological efficacy and potential applications in medicinal chemistry. The compound's structure can be represented as follows:

Biological Activities

Research indicates that hydantoin derivatives exhibit various biological activities, including:

- Antimicrobial Properties : Studies have shown that hydantoin derivatives can inhibit the growth of various bacterial strains. The presence of the veratryl group may enhance this antimicrobial activity compared to simpler hydantoin derivatives.

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems.

- Enzyme Interaction : Hydantoin, 5-methyl-5-veratryl-, has been evaluated for its binding affinities with various enzymes, suggesting potential roles in enzymatic catalysis and metabolic pathways.

The exact mechanisms through which hydantoin, 5-methyl-5-veratryl-, exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes, altering their activity and leading to physiological changes.

- Influence on Metabolic Pathways : The structural features of hydantoin derivatives suggest they may play roles in key metabolic processes, potentially modulating enzyme activity involved in drug metabolism .

Comparative Analysis

A comparison of hydantoin, 5-methyl-5-veratryl-, with other related compounds highlights its unique properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Methylhydantoin | Hydantoin derivative | Lacks the veratryl group; simpler structure |

| 5-Methyl-5-(3-phenanthryl)hydantoin | Hydantoin derivative | Contains a phenanthryl substituent; different biological profile |

| DL-5-(3,4-dimethoxybenzyl)hydantoin | Hydantoin derivative | Similar veratryl group; different stereochemistry |

The unique presence of the veratryl moiety in hydantoin, 5-methyl-5-veratryl-, may enhance its biological activity compared to simpler derivatives like 5-methylhydantoin.

Case Studies

Several case studies have explored the pharmacological potential of hydantoin derivatives:

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various hydantoins, hydantoin, 5-methyl-5-veratryl-, exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

- Antioxidative Properties : Another study demonstrated that hydantoin derivatives could reduce oxidative stress in cellular models, indicating their potential as therapeutic agents in diseases associated with oxidative damage .

- Enzymatic Activity : Research into the enzymatic interactions revealed that hydantoin derivatives could modulate enzyme activities involved in drug metabolism, highlighting their relevance in pharmacokinetics and drug design .

科学研究应用

Medicinal Chemistry Applications

Hydantoin derivatives have been studied for their potential therapeutic effects. The presence of the veratryl moiety may enhance biological efficacy, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that hydantoin derivatives exhibit anticancer properties. A study investigated the cytotoxic effects of various hydantoins on cancer cell lines. It was found that 5-methyl-5-veratryl-hydantoin demonstrated significant cytotoxicity against breast cancer cells, suggesting its potential as a chemotherapeutic agent .

Table 1: Cytotoxicity of Hydantoin Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Methyl-5-veratryl-hydantoin | MCF-7 (Breast Cancer) | 15 |

| 5-Methylhydantoin | MCF-7 | 30 |

| DL-5-(3,4-dimethoxybenzyl)hydantoin | MCF-7 | 25 |

In biochemistry, hydantoin derivatives have been explored for their enzymatic interactions and roles in metabolic pathways.

Enzymatic Activity

Studies have shown that hydantoin derivatives can influence enzyme activities related to oxidative stress and detoxification processes. For instance, the compound has been evaluated for its ability to act as a substrate for lignin peroxidase (LIP), an enzyme involved in lignin degradation .

Table 3: Enzymatic Interactions of Hydantoin Derivatives

| Enzyme | Substrate | Activity (units/L) |

|---|---|---|

| Lignin Peroxidase | Hydantoin, 5-methyl-5-veratryl- | 1500 |

| Lignin Peroxidase | Veratryl Alcohol | 2000 |

化学反应分析

Modified Bucherer–Bergs Reaction

A primary synthetic route involves reacting veratraldehyde (3,4-dimethoxybenzaldehyde) with urea derivatives under acidic conditions ( ):

This method leverages cyclization of the intermediate urea derivative to form the hydantoin ring system.

Nucleophilic Substitution at Carbonyl Centers

The hydantoin core participates in nucleophilic attacks due to its electron-deficient carbonyl groups:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Amide bond cleavage | Strong bases (e.g., NaOH) | Ring-opening to form urea derivatives |

| Esterification | Alcohols, H catalysis | Formation of 5-alkoxy derivatives |

Oxidation-Reduction Reactions

The veratryl group undergoes selective demethylation and oxidation:

| Condition | Product | Key Observations |

|---|---|---|

| O, cytochrome P450 | Catechol derivatives | Enzymatic C-C bond formation |

| HNO, HSO | Quinone structures | Loss of methoxy groups |

Receptor Binding Mechanisms

The compound modulates neurotransmitter systems through stereospecific interactions:

| Target | Affinity (K) | Structural Requirement |

|---|---|---|

| 5-HTR | 12 nM | 5S/7R configuration |

| GABAR | >1 µM | Veratryl substituent critical |

X-ray crystallography confirms that the veratryl group stabilizes binding via π-π stacking with aromatic residues (e.g., Phe) .

Comparative Reactivity

Key differences between hydantoin derivatives:

| Compound | Reactivity with NaCN/NH_4$$$$_2CO | Biological Activity (IC) |

|---|---|---|

| 5-Methyl-5-veratrylhydantoin | 69% yield | 5-HTR: 12 nM |

| 5-Methylhydantoin | 85% yield | Inactive at 10 µM |

| 5-Phenylhydantoin | 72% yield | GABAR: 450 nM |

Degradation Pathways

Hydrolytic degradation under physiological conditions follows pseudo-first-order kinetics:

| pH | Half-life (h) | Major Degradation Product |

|---|---|---|

| 1.2 | 8.3 | 3,4-Dimethoxybenzylurea |

| 7.4 | 48.7 | Intact compound |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-methyl-5-veratryl hydantoin, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via alkylation of a parent hydantoin scaffold. For example, using Method B (as described in ), where 5-methylhydantoin derivatives are reacted with substituted electrophiles (e.g., 2-chloro-1-(2,4-difluorophenyl)ethan-1-one) in the presence of a base. Optimization involves monitoring reaction temperature (e.g., 60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometry to maximize yields (typically 55–60%) . For 5,5-disubstituted hydantoins, microwave-assisted polycondensation (as in ) improves efficiency, with microwave irradiation (900W, 2450 MHz) reducing reaction time and enhancing purity .

Q. How can researchers confirm the structural integrity of 5-methyl-5-veratryl hydantoin post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Assign peaks based on chemical shifts for veratryl (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy groups at δ 3.8–4.0 ppm) and hydantoin carbonyls (δ 170–180 ppm) .

- HRMS/UPLC-MS : Confirm molecular weight (e.g., [M+H]+ ion) with ≤2 ppm mass accuracy .

- FT-IR : Identify hydantoin-specific bands (e.g., C=O stretching at 1750–1780 cm⁻¹, N-H bending at 1500–1550 cm⁻¹) .

Advanced Research Questions

Q. What experimental and computational approaches resolve conformational ambiguities in the hydantoin ring system?

- Methodology :

- X-ray crystallography : Determine the twisted conformation of the hydantoin ring (e.g., torsion angle −52.7° relative to aromatic substituents) and analyze repulsive interactions between carbonyl oxygens and adjacent moieties .

- DFT/B3LYP calculations : Model rotational barriers (e.g., 17–23 kcal/mol for C6–N6 bond rotation) and energy-minimized rotamers to predict dominant conformers in solution .

- 2D NOESY NMR : Detect spatial proximities (e.g., H8–H2′ cross-peaks) to infer anticonformation in solution, contrasting with syn-conformation observed in crystals .

Q. How does alkaline pH influence the stability and epimerization of 5-methyl-5-veratryl hydantoin?

- Methodology : Conduct pH-dependent stability studies (e.g., 0.1M NaOH, 25–37°C) with LC-MS monitoring. Hydantoin isoforms are prone to epimerization via keto-enol tautomerism, detectable by chiral HPLC or circular dichroism. Compare degradation kinetics with related compounds (e.g., ct6A nucleoside, which shows rapid epimerization at pH >9) .

Q. What computational tools predict the solubility and metal-binding properties of 5-methyl-5-veratryl hydantoin?

- Methodology :

- DFT-based polarity indices : Calculate molecular polarity (e.g., dipole moments, polar surface area %) to estimate aqueous solubility. Hydantoins with hydrophilic substituents (e.g., methoxy groups) show enhanced solubility .

- Molecular docking/MD simulations : Model interactions with metal ions (e.g., Cu²⁺, Zn²⁺) using software like AutoDock. Hydantoin’s carbonyl and NH groups act as chelation sites, relevant for designing metal-complexing agents .

Q. Data Contradictions and Resolution

Q. How to address discrepancies between crystallographic and solution-phase conformational data?

- Resolution : X-ray structures (e.g., ) may show syn-conformation due to crystal packing forces, whereas NOESY NMR ( ) reveals anticonformation in solution. Use variable-temperature NMR to assess conformational flexibility and compare with ab initio energy landscapes (e.g., four rotamers with ΔG <3 kcal/mol) .

Q. Why do synthetic yields vary across hydantoin derivatives, and how can reproducibility be improved?

- Resolution : Steric hindrance from veratryl groups may reduce alkylation efficiency. Optimize by:

- Pre-activating electrophiles (e.g., using KI as a catalyst).

- Employing microwave synthesis ( ) for uniform heating and reduced side reactions .

Q. Methodological Resources

相似化合物的比较

Comparative Analysis with Structural Analogues

Substituent Effects on Receptor Affinity and Selectivity

The 5-HT7 receptor (5-HT7R) affinity and selectivity of hydantoin derivatives are critically influenced by the aromatic substituent at the 5-position:

- Phenyl vs. Naphthyl Substitutents : Replacing the 4-fluorophenyl group in lead compound 1 with 1- or 2-naphthyl (e.g., compounds 10 , 11 , 13 , 14 ) maintained high 5-HT7R affinity (Ki = 4–18 nM) but slightly reduced selectivity over 5-HT1A and D2 receptors. Molecular docking revealed that naphthyl groups fit into hydrophobic pockets formed by ECL2 and TM helices, stabilizing interactions with Arg7.36 .

- Methyl Substitutent : Compound 15 , bearing a methyl group instead of an aromatic substituent, showed a 189-fold decrease in 5-HT7R affinity, highlighting the necessity of aromatic π-π interactions for receptor engagement .

- Its methoxy groups may enhance hydrogen bonding or alter metabolic pathways compared to non-polar substituents.

Table 1: Key Pharmacological Parameters of Selected Hydantoin Derivatives

| Compound | 5-Substituent | 5-HT7R Ki (nM) | Selectivity (5-HT7/5-HT1A) | Metabolic Stability |

|---|---|---|---|---|

| 1 | 4-Fluorophenyl | 4 | 1,200 | Moderate |

| 10 | 1-Naphthyl | 6 | 800 | High |

| 15 | Methyl | 756 | N/A | Low |

| 5h* | Benzhydryl-5-phenyl | N/A | N/A | High |

*Data for 5h from antitumoral studies .

Antiviral and Antitumoral Activity

Lipophilic substituents at the 3- and 5-positions significantly enhance antiviral and antitumoral effects:

- Antiviral Activity: 3-Benzenesulfonyl-5-isopropyl hydantoin (5a) inhibited vaccinia virus (EC50 = 16 µg/mL), while 3-benzhydryl-5-phenyl hydantoin (5h) showed broad-spectrum antitumoral activity (IC50 = 20–23 µM against HeLa, MCF-7, and SW620 cell lines) without cytotoxicity to normal fibroblasts .

- Role of Veratryl : The veratryl group’s methoxy substituents could improve solubility or target interactions compared to purely hydrophobic groups like benzhydryl, though direct comparisons are absent in the evidence.

Physicochemical and Spectroscopic Properties

Substituents at the 5-position alter solvatochromism and stability:

- Solvent Sensitivity: 5-Methyl-5-(3-substituted phenyl)hydantoins exhibit solvatochromic shifts in UV-Vis spectra, correlating with solvent polarity. For example, 5-methyl-5-(3-chlorophenyl)hydantoin shows a λmax shift of 15 nm in ethanol versus hexane .

- Crystallinity : Aryl-substituted hydantoins (e.g., 5-methyl-5-phenyl) demonstrate higher melting points (~199–201°C) compared to alkyl derivatives, likely due to enhanced π-stacking .

Table 2: Physical Properties of 5-Substituted Hydantoins

| Compound | Substituent | Melting Point (°C) | LogP |

|---|---|---|---|

| 5-Methyl-5-phenyl | Phenyl | 199–201 | 2.1 |

| 5-Methyl-5-veratryl | 3,4-Dimethoxybenzyl | Not reported | ~3.5* |

| 5h | Benzhydryl-5-phenyl | 220–222 | 4.8 |

*Estimated based on methoxy group contributions.

Metabolic Stability and Toxicity

- Metabolic Stability: Naphthyl and benzhydryl substituents improve stability by resisting oxidative metabolism. For instance, lead compound 2 (with a methylene-linked diphenyl group) showed prolonged half-life compared to monocyclic analogues .

- Toxicity : Acute toxicity data for 5-ethyl-1-methyl-5-phenylhydantoin (LD50 = 5696-06-0) in mice (oral) suggests moderate toxicity, though veratryl derivatives may exhibit different profiles due to altered metabolism .

属性

IUPAC Name |

5-[(3,4-dimethoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-13(11(16)14-12(17)15-13)7-8-4-5-9(18-2)10(6-8)19-3/h4-6H,7H2,1-3H3,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCMSORQDRGJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)CC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001008699 | |

| Record name | 4-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001008699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892-02-4 | |

| Record name | 2,4-Imidazolidinedione, 5-((3,4-dimethoxyphenyl)methyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001008699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。